ORM-10103
CAS No.: 488847-28-5
Cat. No.: VC0006035
Molecular Formula: C20H16N2O4
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 488847-28-5 |
---|---|
Molecular Formula | C20H16N2O4 |
Molecular Weight | 348.4 g/mol |
IUPAC Name | 5-nitro-2-[(2-phenyl-3,4-dihydro-2H-chromen-6-yl)oxy]pyridine |
Standard InChI | InChI=1S/C20H16N2O4/c23-22(24)16-7-11-20(21-13-16)25-17-8-10-19-15(12-17)6-9-18(26-19)14-4-2-1-3-5-14/h1-5,7-8,10-13,18H,6,9H2 |
Standard InChI Key | GZONLGPIHCCJOI-UHFFFAOYSA-N |
SMILES | C1CC2=C(C=CC(=C2)OC3=NC=C(C=C3)[N+](=O)[O-])OC1C4=CC=CC=C4 |
Canonical SMILES | C1CC2=C(C=CC(=C2)OC3=NC=C(C=C3)[N+](=O)[O-])OC1C4=CC=CC=C4 |
Introduction
Chemical and Structural Properties of ORM-10103
Molecular Identity and Synthesis
ORM-10103, chemically designated as 2-[(3,4-Dihydro-2-phenyl-2H-1-benzopyran-6-yl)oxy]-5-nitro-pyridine (CAS: 488847-28-5), is a small organic molecule with a molecular formula of and a molecular weight of 348.35 g/mol . Its structure comprises a benzopyran moiety linked to a nitro-substituted pyridine ring, contributing to its specificity for NCX.
Table 1: Key Physicochemical Properties of ORM-10103
Property | Value |
---|---|
Molecular Weight | 348.35 g/mol |
Boiling Point | 515.1 ± 50.0 °C (Predicted) |
Density | 1.303 ± 0.06 g/cm³ |
Solubility | 20 mg/mL in DMSO |
pKa | -0.47 ± 0.22 (Predicted) |
The compound is synthesized through multi-step organic reactions, though detailed synthetic pathways remain proprietary. Its crystalline form is stable at room temperature, with a purity ≥98% confirmed by HPLC .
Mechanism of Action: Selective NCX Inhibition
Targeting the Sodium-Calcium Exchanger
The NCX is a bidirectional transporter critical for maintaining intracellular calcium () homeostasis by exchanging three sodium () ions for one ion. In cardiac myocytes, NCX predominantly operates in "forward mode" (extruding ) during diastole and "reverse mode" (importing ) under pathological conditions . ORM-10103 inhibits both modes with comparable efficacy, exhibiting IC₅₀ values of 780 nM (inward current) and 960 nM (outward current) .
Selectivity Profile
A key advantage of ORM-10103 over predecessors like KB-R7943 and SEA-0400 is its minimal interference with other ion channels:
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L-Type Calcium Channels (): No significant effect on even at 10 μM .
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Voltage-Gated Sodium Channels (): No alteration in the maximum depolarization rate () .
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Potassium Channels: Slight inhibition of rapid delayed rectifier current () at 3 μM but no effect on other currents .
This selectivity ensures that observed electrophysiological effects are attributable to NCX inhibition rather than confounding channel modulation .
Pharmacological Effects in Preclinical Models
Suppression of Afterdepolarizations
In canine ventricular myocytes, ORM-10103 (3–10 μM) reduced the amplitude of:
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Early Afterdepolarizations (EADs): Triggered by prolonged action potential duration under oxidative stress.
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Delayed Afterdepolarizations (DADs): Induced by calcium overload from sarcoplasmic reticulum leakage .
These effects correlate with NCX's role in arrhythmogenic handling, suggesting ORM-10103 mitigates triggered activity underlying ventricular tachyarrhythmias .
Antiarrhythmic Efficacy
ORM-10103 (10 μM) abolished ouabain-induced arrhythmias in canine cardiac tissue by stabilizing transients . In guinea pig papillary muscles, it suppressed isoproterenol-induced DADs without affecting contractility, underscoring its potential as a rhythm-selective therapeutic .
Preclinical and Experimental Applications
In Vitro Electrophysiology
Studies using voltage-clamp techniques in isolated canine ventricular cells demonstrated:
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Concentration-Dependent NCX Inhibition: Full blockade achieved at 10 μM .
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Voltage-Independent Action: Similar efficacy across membrane potentials (-80 mV to +20 mV) .
Table 2: Electrophysiological Effects of ORM-10103
Parameter | Effect of ORM-10103 (10 μM) |
---|---|
NCX Current (Inward) | 92% Inhibition |
NCX Current (Outward) | 89% Inhibition |
No Change | |
15% Reduction at 3 μM |
Ex Vivo and In Vivo Models
While in vivo data remain limited, ex vivo models show:
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Canine Purkinje Fibers: ORM-10103 (3 μM) eliminated digitalis-induced DADs .
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Guinea Pig Atria: No effect on heart rate or contractility, indicating favorable safety .
Comparative Analysis with Other NCX Inhibitors
ORM-10103 surpasses first-generation inhibitors in specificity:
Table 3: Selectivity Comparison of NCX Inhibitors
Compound | NCX IC₅₀ (nM) | Inhibition | Clinical Potential |
---|---|---|---|
ORM-10103 | 780–960 | None | High |
KB-R7943 | 300–500 | Significant at 10 μM | Low |
SEA-0400 | 5–30 | Moderate at 1 μM | Moderate |
The absence of inhibition eliminates confounding negative inotropic effects, enhancing ORM-10103's translational promise .
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